molecular formula C21H21NO6 B11295580 N-[(2R)-2-hydroxypropyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[(2R)-2-hydroxypropyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11295580
M. Wt: 383.4 g/mol
InChI Key: FYAKPIZECCOCHO-CYBMUJFWSA-N
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Description

N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromen-2-one moiety in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-hydroxyphenoxyacetic acid.

    Coupling Reaction: The carboxylic acid groups of the starting materials are activated using reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to form an ester linkage.

    Amidation: The ester intermediate is then reacted with 2-amino-1-propanol under mild conditions to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling and amidation reactions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are commonly employed.

    Substitution: Conditions such as nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE involves:

    Molecular Targets: Interacting with specific enzymes, receptors, or proteins in the body.

    Pathways Involved: Modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxycoumarin.

    Chromene Derivatives: Compounds such as 2H-chromen-2-one and 3,4-dihydro-2H-chromen-2-one.

Uniqueness

N-(2-HYDROXYPROPYL)-2-[4-(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)PHENOXY]ACETAMIDE is unique due to:

    Structural Features: The presence of both chromen-2-one and phenoxyacetamide moieties.

    Biological Activity: Potentially exhibiting a broader range of biological activities compared to similar compounds.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(2R)-2-hydroxypropyl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C21H21NO6/c1-13(23)11-22-20(24)12-27-16-5-3-14(4-6-16)18-10-15-9-17(26-2)7-8-19(15)28-21(18)25/h3-10,13,23H,11-12H2,1-2H3,(H,22,24)/t13-/m1/s1

InChI Key

FYAKPIZECCOCHO-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](CNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O)O

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O)O

Origin of Product

United States

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